1-phenyl-2,2-di(1H-pyrrol-2-yl)ethanone 1-phenyl-2,2-di(1H-pyrrol-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 112670-90-3
VCID: VC17264477
InChI: InChI=1S/C16H14N2O/c19-16(12-6-2-1-3-7-12)15(13-8-4-10-17-13)14-9-5-11-18-14/h1-11,15,17-18H
SMILES:
Molecular Formula: C16H14N2O
Molecular Weight: 250.29 g/mol

1-phenyl-2,2-di(1H-pyrrol-2-yl)ethanone

CAS No.: 112670-90-3

Cat. No.: VC17264477

Molecular Formula: C16H14N2O

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

1-phenyl-2,2-di(1H-pyrrol-2-yl)ethanone - 112670-90-3

Specification

CAS No. 112670-90-3
Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
IUPAC Name 1-phenyl-2,2-bis(1H-pyrrol-2-yl)ethanone
Standard InChI InChI=1S/C16H14N2O/c19-16(12-6-2-1-3-7-12)15(13-8-4-10-17-13)14-9-5-11-18-14/h1-11,15,17-18H
Standard InChI Key GCACFEOZEOVSCZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)C(C2=CC=CN2)C3=CC=CN3

Introduction

1-Phenyl-2,2-di(1H-pyrrol-2-yl)ethanone is an organic compound with a unique structure, featuring a central ethanone group bonded to two pyrrole rings and a phenyl group. This compound is of interest due to its potential biological activities, which are largely attributed to the presence of pyrrole rings. Pyrrole derivatives are known for their pharmacological properties, including various biological activities that make them candidates for therapeutic applications.

Synthesis Methods

The synthesis of 1-phenyl-2,2-di(1H-pyrrol-2-yl)ethanone can be achieved through several organic chemistry methods. While specific synthesis pathways are not detailed in the available literature, the general approach involves multi-step reactions that may utilize pyrrole and phenyl derivatives as starting materials.

Biological Activities and Applications

1-Phenyl-2,2-di(1H-pyrrol-2-yl)ethanone exhibits potential biological activities due to its unique structure. Molecular docking studies suggest that this compound may interact effectively with enzymes involved in metabolic pathways, such as dihydrofolate reductase and enoyl-acyl carrier protein reductase. These interactions highlight its potential as a therapeutic agent targeting specific biological processes.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
1H-PyrroleBasic five-membered ring with nitrogenSimpler structure; lacks additional substituents
2-AcetylpyrroleAcetyl group on the pyrrole ringContains an acetyl group; less complex than ethanone
4-MethylpyridinePyridine ring with a methyl substituentDifferent heterocycle (pyridine vs. pyrrole)
3-PyrrolinSaturated derivative of pyrroleLacks aromaticity; different reactivity
1-Phenyl-2,2-di(1H-pyrrol-2-yl)ethanoneCentral ethanone group bonded to two pyrrole rings and a phenyl groupUnique combination of pyrrole rings and a phenyl group

Research Findings and Future Directions

Research on 1-phenyl-2,2-di(1H-pyrrol-2-yl)ethanone is focused on its potential therapeutic applications. Further studies are needed to fully explore its biological activities and to develop efficient synthesis methods that can support large-scale production for medicinal use.

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